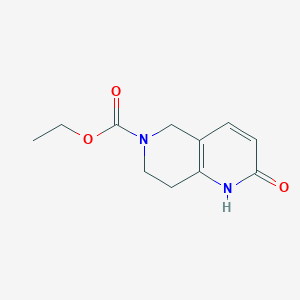

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.:

Cat. No.: VC15959036

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O3 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |

| Standard InChI | InChI=1S/C11H14N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h3-4H,2,5-7H2,1H3,(H,12,14) |

| Standard InChI Key | RUEHQNQISIGGDW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1CCC2=C(C1)C=CC(=O)N2 |

Introduction

Structural Elucidation and Chemical Identity

Molecular Architecture

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate features a fused bicyclic system comprising a partially hydrogenated 1,6-naphthyridine core. The naphthyridine scaffold consists of two fused pyridine-like rings, with nitrogen atoms at positions 1 and 6 . The ethyl carboxylate group (-COOEt) is appended to position 6, while a keto group (-C=O) occupies position 2, contributing to the compound’s polarity and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | Ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |

| Canonical SMILES | CCOC(=O)N1CCC2=C(C1)C=CC(=O)N2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 67.8 Ų |

Synthetic Methodologies

General Synthesis Strategies

The synthesis of ethyl 2-oxo-1,6-naphthyridine derivatives typically begins with preformed pyridone or pyridine precursors. A common route involves condensation reactions followed by cyclization under controlled conditions. For example, anthranilic acid derivatives may serve as starting materials, reacting with cyclic ketones to form the naphthyridine core .

Representative Protocol

A patented method for analogous naphthyridines involves:

-

Condensation: Reacting anthranilic acid with 1-alkylpiperidine-4-one in the presence of phosphorus chloride at 100°C .

-

Cyclization: Neutralizing the reaction mixture with NaOH, followed by extraction and crystallization .

-

Functionalization: Introducing the ethyl carboxylate group via esterification.

Challenges and Optimization

Key challenges include achieving regioselectivity during cyclization and minimizing side reactions. Solvent choice (e.g., trifluoroethanol) and temperature control are critical for yield optimization . For instance, reactions conducted in methanol with formic acid require extended durations (10–15 days) to achieve crystallization .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The ethyl ester group enhances solubility in organic solvents (e.g., dichloromethane, ethanol) compared to carboxylic acid analogs. The compound is stable under inert conditions but may hydrolyze in aqueous acidic or basic environments.

Table 2: Comparative Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | >50 |

| Methanol | ~30 |

| Water | <1 |

Drug-Likeness Assessment

Using Lipinski’s Rule of Five:

-

Molecular Weight: 222.24 (<500)

-

LogP: Estimated 1.2 (<5)

-

H-Bond Donors: 1 (<5)

-

H-Bond Acceptors: 4 (<10)

The compound complies with all criteria, suggesting favorable oral bioavailability.

Biological Activities and Mechanisms

MAO-B Inhibition

Derivatives of 1,6-naphthyridine exhibit low micromolar inhibition of MAO-B, a target for neurodegenerative diseases. For example, a fluorophenyl-substituted analog demonstrated an IC₅₀ of 1.35 μM, comparable to the reference inhibitor pargyline . The ethyl carboxylate group may enhance blood-brain barrier permeability while maintaining potency .

Structural-Activity Relationships (SAR)

-

Position 1 Substituents: Bulky groups (e.g., phenylethynyl) improve MAO-B selectivity over MAO-A .

-

Keto Group: Essential for hydrogen bonding with catalytic residues (e.g., Gln286 in MAO-B) .

-

Ethyl Ester: Balances solubility and metabolic stability.

Table 3: MAO-B Inhibitory Activities of Selected Analogs

| Compound | IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| 5g (4-F-phenyl) | 1.35 | >100 |

| Pargyline | 0.85 | 50 |

Future Directions

Synthetic Innovations

Electrochemical methods, as demonstrated in naphthyridine carboxamide synthesis , could streamline production. Asymmetric catalysis may yield enantiopure variants for stereoselective target engagement.

Preclinical Development

Prioritize pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and in vivo efficacy models of neurodegeneration. Structural modifications, such as prodrug strategies, could enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume